The 6-(1H-imidazol-1-yl)pyridine scaffold represents a privileged structure in medicinal chemistry due to its presence in various biologically active compounds. The imidazole and pyridine rings, linked directly, provide opportunities for diverse substitutions, leading to a wide range of pharmacological activities. This scaffold is found in molecules exhibiting activity as antimicrobial agents [, , ], antimycobacterial agents [], ACAT-1 inhibitors [], and HSP90 inhibitors [].
6-(1H-imidazol-1-yl)pyridin-3-amine is a nitrogen-containing heterocyclic compound that combines both imidazole and pyridine functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacophore in the development of inhibitors targeting various biological pathways, including cancer treatment.
The compound can be synthesized through various chemical methods, which often involve reactions between imidazole derivatives and pyridine-based compounds. Research indicates that derivatives of this compound have been explored for their anticancer properties and as inhibitors of specific enzymes involved in tumorigenesis .
6-(1H-imidazol-1-yl)pyridin-3-amine is classified as a heterocyclic amine. It belongs to the broader class of imidazo[1,2-a]pyridine compounds, which are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 6-(1H-imidazol-1-yl)pyridin-3-amine typically involves multi-step organic reactions. Common methods include:
A typical synthesis might start with a pyridine derivative, which is reacted with an imidazole precursor in the presence of a suitable catalyst (e.g., palladium on carbon) under controlled conditions to promote the formation of the desired compound. The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
6-(1H-imidazol-1-yl)pyridin-3-amine features a fused imidazole ring attached to a pyridine ring at the 3-position. The molecular formula is CHN, indicating it contains eight carbon atoms, nine hydrogen atoms, and three nitrogen atoms.
6-(1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions:
The reactivity of this compound is influenced by the electron-donating and withdrawing effects of substituents on the aromatic rings. For instance, introducing electron-withdrawing groups may enhance electrophilic substitution rates.
The mechanism of action for compounds like 6-(1H-imidazol-1-yl)pyridin-3-amine often involves interaction with specific biological targets:
In vitro studies have demonstrated that certain derivatives exhibit submicromolar inhibitory activity against various tumor cell lines, suggesting their potential as therapeutic agents .
Relevant data indicate that these properties contribute to its utility in drug design and development.
6-(1H-imidazol-1-yl)pyridin-3-amine has several applications in scientific research:
The development of 6-(1H-imidazol-1-yl)pyridin-3-amine (CAS 681004-51-3) reflects the strategic fusion of nitrogen-containing heterocycles in medicinal chemistry. First synthesized in the early 2000s, this compound emerged alongside growing interest in bifunctional scaffolds capable of mimicking purine interactions in biological systems. Its earliest documented availability through specialty chemical suppliers like Atlantic Research Chemicals Ltd. (GB origin) dates to circa 2005, with commercial catalog listings specifying a baseline purity of 95% [2] [3] [9]. The scaffold’s synthesis typically involves nucleophilic aromatic substitution (SNAr) between 5-aminopyridin-2-ol and imidazole derivatives, though optimized routes remain proprietary. By 2010, the compound gained traction as a versatile building block, evidenced by its inclusion in major chemical databases (PubChem CID: 10374708) and supply chain expansion to global vendors like UkrOrgSynthesis Ltd. and Ryan Scientific, Inc. [5] [6]. The hydrochloride salt form (CAS 90482932) was later developed to enhance crystallinity and solubility for high-throughput screening applications [1] [8].
Table 1: Historical Development Milestones of 6-(1H-Imidazol-1-yl)pyridin-3-amine
Year | Development Phase | Key Advancements |
---|---|---|
~2005 | Initial Commercialization | Listed by Atlantic Research Chemicals Ltd. (95% purity) [2] [3] |
2008 | Database Registration | PubChem CID 10374708 established [6] |
Post-2010 | Global Supplier Expansion | Available from UkrOrgSynthesis Ltd. and Ryan Scientific [5] |
Recent | Salt Form Development | Dihydrochloride variant (CID 90482932) synthesized [1] |
This hybrid compound (C₈H₈N₄, MW 160.18 g/mol) integrates complementary electronic profiles from its pyridine and imidazole rings [6] [9]. The molecular scaffold features:
Physicochemically, the free base exists as a white-to-off-white crystalline solid with moderate aqueous solubility (1.2 mg/mL at 25°C). Salt forms like the hydrochloride (C₈H₉ClN₄) significantly enhance hydrophilicity (>5 mg/mL in water) due to protonation of imidazole-N3 (pKa ~7.1) [8]. The canonical SMILES "NC1=CC=C(N2C=CN=C2)N=C1" and InChIKey "UFWXRIGFDXKOQI-UHFFFAOYSA-N" provide unambiguous identifiers for computational studies [9].
Table 2: Key Physicochemical Properties of 6-(1H-Imidazol-1-yl)pyridin-3-amine
Property | Free Base | Hydrochloride Salt | Source |
---|---|---|---|
Molecular Formula | C₈H₈N₄ | C₈H₉ClN₄ | [6] [8] |
Molecular Weight | 160.18 g/mol | 204.64 g/mol | [5] [8] |
Hydrogen Bond Donors | 1 | 2 | [9] |
Hydrogen Bond Acceptors | 3 | 4 | [9] |
Purity (Commercial) | ≥95% | >98% | [2] [8] |
Solubility | 1.2 mg/mL (H₂O, 25°C) | >5 mg/mL (H₂O, 25°C) | [8] |
6-(1H-Imidazol-1-yl)pyridin-3-amine serves as a privileged scaffold in drug design by synergizing the pharmacological strengths of both heterocycles. Key applications include:
The compound’s synthetic versatility allows regioselective functionalization at three sites: the pyridinylamine group (amide coupling), imidazole C4/C5 positions (electrophilic substitution), and annular nitrogens (alkylation). This adaptability is evidenced by its role in synthesizing complex bioactive molecules, such as coumarin-carboxamide hybrids exhibiting antitumor activity (IC₅₀ ~2–10 μM against MCF-7 cells) [7].
Table 3: Therapeutic Target Applications of Scaffold Derivatives
Therapeutic Area | Derivative Example | Mechanistic Role | Biological Outcome |
---|---|---|---|
Kinase Inhibition | Coumarin-imidazole-pyridine hybrids | ATP-competitive inhibition | Antiproliferative activity (IC₅₀: 2 μM) |
Antibacterials | DNA gyrase inhibitors | Mg²⁺ chelation in topoisomerase IV | Disruption of DNA replication |
GPCR Modulation | Histamine receptor antagonists | Competitive binding to H₄R active site | Anti-inflammatory response |
Comprehensive Compound Index
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: